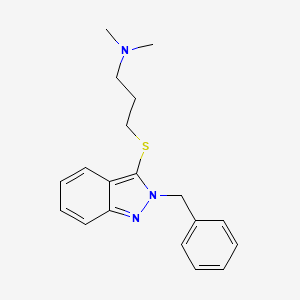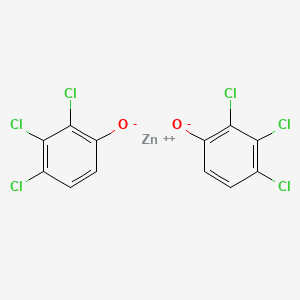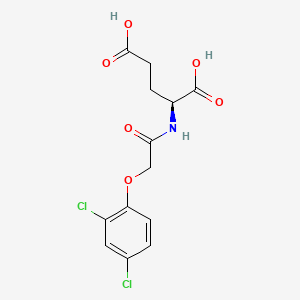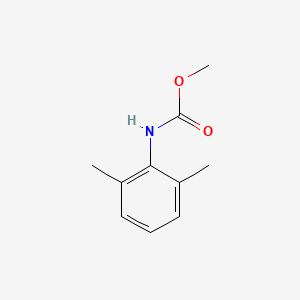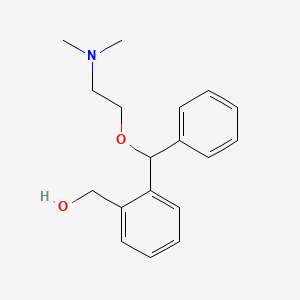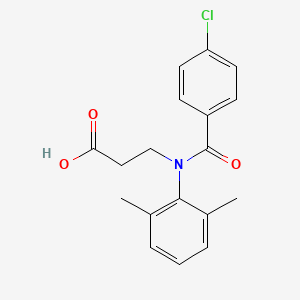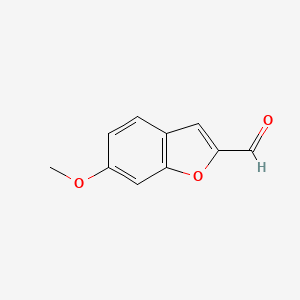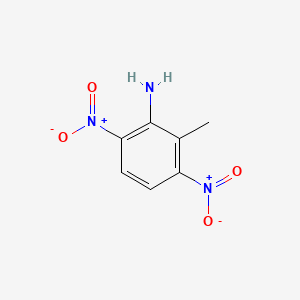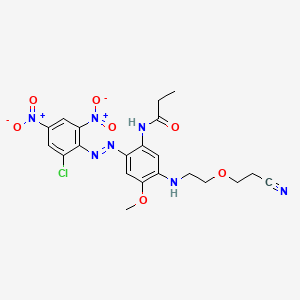
N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide typically involves a multi-step process. The initial step often includes the nitration of a chlorinated aromatic compound to introduce nitro groups. This is followed by the azo coupling reaction, where an aromatic amine reacts with a diazonium salt to form the azo linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium ethoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modify the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-(diethylamino)phenylbenzamide
- N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-(diallylamino)-4-methoxyphenylacetamide
- N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-(ethylamino)-4-(2-methoxyethoxy)phenylacetamide .
Uniqueness
Its cyanoethoxy and methoxy groups, in particular, differentiate it from other similar compounds and contribute to its specific properties and uses .
Propriétés
Numéro CAS |
66693-27-4 |
|---|---|
Formule moléculaire |
C21H22ClN7O7 |
Poids moléculaire |
519.9 g/mol |
Nom IUPAC |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]propanamide |
InChI |
InChI=1S/C21H22ClN7O7/c1-3-20(30)25-15-11-17(24-6-8-36-7-4-5-23)19(35-2)12-16(15)26-27-21-14(22)9-13(28(31)32)10-18(21)29(33)34/h9-12,24H,3-4,6-8H2,1-2H3,(H,25,30) |
Clé InChI |
BTZJHLSNGVJBBH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)NCCOCCC#N |
SMILES canonique |
CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)NCCOCCC#N |
| 66693-27-4 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


